

2,5-Dimethylhexanoic Acid: A Technical Guide for Flavor Science Professionals

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Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of **2,5-dimethylhexanoic acid**, a branched-chain fatty acid with potential as a novel flavoring agent. While specific sensory and regulatory data for this compound are not extensively documented in public literature, this document consolidates information on its chemical properties, plausible synthesis routes, and the established methodologies for its sensory and stability evaluation. By examining data from structurally related branched-chain fatty acids, this guide offers a predictive overview of its likely flavor profile and characteristics. This information is intended to serve as a foundational resource for researchers and developers interested in the potential applications of **2,5-dimethylhexanoic acid** in the food and pharmaceutical industries. It is important to note that the sensory and regulatory data for many related compounds are presented to provide a comparative context, as specific data for **2,5-dimethylhexanoic acid** is limited.

Introduction to Branched-Chain Fatty Acids in Flavor

Branched-chain fatty acids (BCFAs) are a class of carboxylic acids that are characterized by one or more alkyl branches on the carbon chain. They are known to contribute significantly to the flavor and aroma profiles of various foods, particularly dairy and meat products.^{[1][2]} The position and length of the branching, as well as the total carbon chain length, influence the

olfactory and gustatory perception of these compounds.[3] Generally, BCFAs are associated with cheesy, waxy, and fatty sensory descriptors.[1] For instance, 2-methylhexanoic acid is described as having a cheesy and fruity profile, while 4-methyloctanoic acid is known for its "goaty" and "mutton-like" aroma.[4][5][6] Given its structure, **2,5-dimethylhexanoic acid** is anticipated to possess a complex flavor profile with potential cheesy, waxy, and fatty notes.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-dimethylhexanoic acid** and related branched-chain fatty acids is presented in Table 1. These properties are crucial for understanding the compound's behavior in different food matrices and for developing appropriate analytical and processing methodologies.

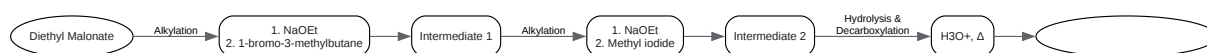
Property	2,5-Dimethylhexanoic Acid	2-Methylhexanoic Acid	4-Methyloctanoic Acid
Molecular Formula	C ₈ H ₁₆ O ₂	C ₇ H ₁₄ O ₂	C ₉ H ₁₈ O ₂
Molecular Weight	144.21 g/mol	130.18 g/mol	158.24 g/mol [7]
Boiling Point	Not specified	209-210 °C	~260-265 °C[7]
Solubility	Insoluble in water; soluble in organic solvents	Miscible with alcohol, ether, and water[8]	Slightly soluble in water; soluble in organic solvents[7]
Odor Description	Predicted: Cheesy, waxy, fatty	Cheesy, fruity, oily, fatty, lard[9]	Fatty, waxy, musty, dairy, creamy, "goaty" [10]

Synthesis of 2,5-Dimethylhexanoic Acid

The synthesis of **2,5-dimethylhexanoic acid** can be achieved through various established organic chemistry routes. The malonic ester synthesis is a particularly versatile method for the preparation of substituted carboxylic acids.[11][12]

Malonic Ester Synthesis Pathway

The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[11] A potential pathway for the synthesis of **2,5-dimethylhexanoic acid** is outlined below.



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A potential malonic ester synthesis pathway for **2,5-dimethylhexanoic acid**.

Experimental Protocol: Malonic Ester Synthesis (General)

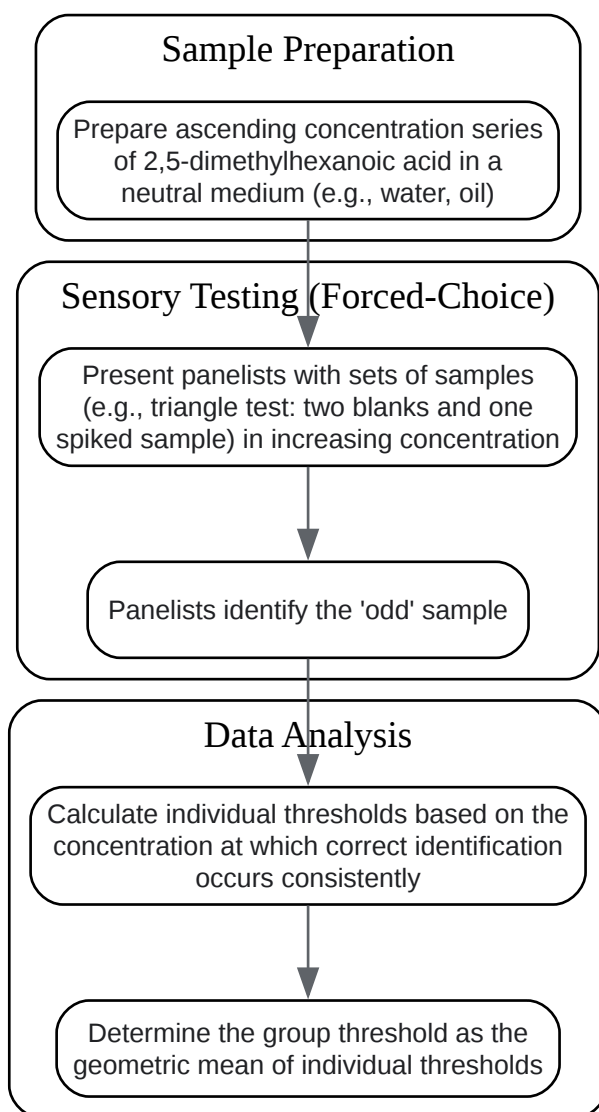
- Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[12]
- First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromo-3-methylbutane, via an SN2 reaction to introduce the isopentyl group.
- Second Deprotonation and Alkylation: The resulting substituted malonic ester is treated again with a strong base to form another enolate, which is then reacted with methyl iodide to introduce the methyl group at the α -position.
- Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed with acid and heated. This process converts the ester groups to carboxylic acids, and the resulting β -dicarboxylic acid readily undergoes decarboxylation to yield **2,5-dimethylhexanoic acid**. [12]

Sensory Evaluation

A comprehensive sensory evaluation is essential to characterize the flavor profile of **2,5-dimethylhexanoic acid** and determine its potential applications. This involves determining its odor and taste thresholds and conducting descriptive sensory analysis with a trained panel.

Threshold Determination

The detection and recognition thresholds for odor and taste would be determined using a forced-choice ascending concentration series method, such as the one described in ASTM E679.[13][14]



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Workflow for sensory threshold determination.

Descriptive Sensory Analysis

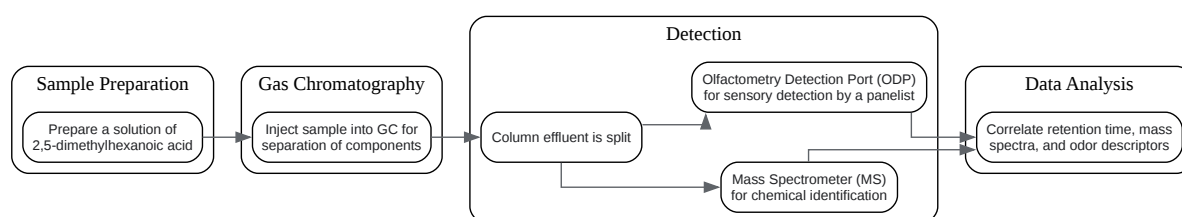
A trained sensory panel would be utilized to develop a detailed flavor profile of **2,5-dimethylhexanoic acid**. Panelists would be trained on relevant aroma and taste attributes commonly associated with fatty acids.

Experimental Protocol:

- **Panelist Training:** A panel of trained sensory analysts would be familiarized with reference standards for cheesy, waxy, fatty, sour, and other relevant flavor attributes.
- **Sample Preparation:** Solutions of **2,5-dimethylhexanoic acid** at various concentrations in a neutral base would be prepared.
- **Evaluation:** Panelists would evaluate the samples and rate the intensity of each flavor attribute on a structured scale.
- **Data Analysis:** The data would be analyzed to generate a comprehensive flavor profile, often visualized using a spider web or radar plot.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.



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